3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester
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Overview
Description
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester is an aryl boronic acid ester that is widely used in organic synthesis. This compound is particularly valuable due to its unique reactivity and low toxicity, making it a preferred choice in various chemical reactions, especially in the field of transition metal-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester typically involves the reaction of 3-(Dibiphenyl-4-ylamino)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and other functionalized aromatic compounds .
Scientific Research Applications
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and drug candidates.
Medicine: It serves as a building block for the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester involves its ability to form stable complexes with transition metals. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of various complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Aminophenylboronic acid pinacol ester
- 3-Cyanophenylboronic acid pinacol ester
Uniqueness
3-(Dibiphenyl-4-ylamino)phenylboronic acid pinacol ester stands out due to its unique reactivity and low toxicity, making it a preferred choice in various chemical reactions. Its ability to form stable complexes with transition metals and participate in cross-coupling reactions highlights its significance in organic synthesis .
Properties
CAS No. |
952431-32-2 |
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Molecular Formula |
C36H34BNO2 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
N,N-bis(4-phenylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C36H34BNO2/c1-35(2)36(3,4)40-37(39-35)31-16-11-17-34(26-31)38(32-22-18-29(19-23-32)27-12-7-5-8-13-27)33-24-20-30(21-25-33)28-14-9-6-10-15-28/h5-26H,1-4H3 |
InChI Key |
IGVLUXMBBQIICG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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